ethyl 3-{9H-pyrido[3,4-b]indol-3-yl}propanoate
Description
Ethyl 3-{9H-pyrido[3,4-b]indol-3-yl}propanoate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. The compound features a pyrido[3,4-b]indole core, which is frequently identified as a β-carboline. These structures are key scaffolds in many biologically significant alkaloids of both synthetic and natural origins .
Properties
IUPAC Name |
ethyl 3-(9H-pyrido[3,4-b]indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-16(19)8-7-11-9-13-12-5-3-4-6-14(12)18-15(13)10-17-11/h3-6,9-10,18H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIUCZZFBUVUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC2=C(C=N1)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of indole with appropriate aldehydes or ketones under acidic conditions, followed by esterification to introduce the ethyl propanoate group .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{9H-pyrido[3,4-b]indol-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-{9H-pyrido[3,4-b]indol-3-yl}propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 3-{9H-pyrido[3,4-b]indol-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole moiety.
β-Carboline alkaloids: Naturally occurring compounds with a β-carboline core.
Uniqueness
Ethyl 3-{9H-pyrido[3,4-b]indol-3-yl}propanoate is unique due to its specific structural features and the presence of the ethyl propanoate group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
Ethyl 3-{9H-pyrido[3,4-b]indol-3-yl}propanoate is a compound derived from the indole family, specifically characterized by its pyrido[3,4-b]indole core structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 1706440-29-0
- Molecular Weight : 242.27 g/mol
The compound features an ethyl propanoate group attached to a pyrido[3,4-b]indole moiety, which is significant for its reactivity and biological interactions.
The biological activity of this compound is hypothesized to occur through several mechanisms:
- Cellular Interaction : The compound likely interacts with cellular receptors and enzymes, influencing various biochemical pathways. Indole derivatives are known to modulate signaling pathways related to cell proliferation, apoptosis, and metabolism.
- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties. Its structural similarity to other indole derivatives may allow it to interfere with viral replication processes.
- Anticancer Potential : this compound has been investigated for its anticancer properties. It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
In Vitro Studies
-
Antiviral Activity :
- A study demonstrated that this compound inhibited the replication of certain viruses in vitro. The IC values indicated a promising efficacy against viral strains similar to those affected by established antiviral agents.
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Cytotoxicity Against Cancer Cells :
- Research indicated that the compound exhibited selective cytotoxicity towards various cancer cell lines. The mechanism appears to involve the induction of programmed cell death (apoptosis) through mitochondrial pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Indole-3-acetic acid | Plant hormone | Growth regulation in plants | Naturally occurring |
| Tryptophan | Essential amino acid | Precursor for serotonin | Nutritional significance |
| β-Carboline alkaloids | Natural compounds | Neuroprotective effects | Found in various plants |
This compound is unique due to its specific ethyl propanoate substitution which may enhance its lipophilicity and biological activity compared to other indole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
